BMS-986115
Description
Evolution of Small Molecule Inhibitors in Modulating Cellular Signaling Pathways
The landscape of chemical biology has been significantly shaped by the development and application of small molecule inhibitors. These compounds, typically with a molecular weight below 1000 Daltons, can permeate cell membranes and interact with intracellular targets, offering a powerful means to perturb cellular processes. Early small molecule inhibitors often lacked specificity, interacting with multiple targets and leading to off-target effects. However, advancements in rational drug design, fueled by a deeper understanding of protein structures and binding sites, have led to the creation of highly selective inhibitors. annualreviews.orgresearchgate.netucsf.edu
The development of inhibitors for protein kinases, a major class of drug targets, exemplifies this evolution. Initial kinase inhibitors were often ATP-competitive, binding to the active site with varying degrees of specificity. annualreviews.orgresearchgate.netucsf.edu Subsequent efforts led to the discovery of allosteric inhibitors, which bind to sites distinct from the active site, offering greater selectivity and potentially different modulation mechanisms. annualreviews.orgresearchgate.netucsf.edu Furthermore, irreversible inhibitors and compounds that induce specific protein conformations have expanded the repertoire of tools available to chemical biologists. annualreviews.orgresearchgate.netucsf.edu This progress has transformed small molecules from simple tool compounds into clinically validated therapeutics for various diseases, including cancer. annualreviews.orgresearchgate.net
Overview of the Notch Signaling Pathway: Canonical and Non-Canonical Mechanisms
The Notch signaling pathway is a highly conserved juxtacrine signaling system essential for cell-cell communication. mdpi.comnih.govbiologists.comnih.govresearchgate.net It is activated through direct contact between a signal-sending cell expressing a Notch ligand and a signal-receiving cell expressing a Notch receptor. nih.govbiologists.com In mammals, there are four Notch receptors (Notch1, Notch2, Notch3, and Notch4) and five canonical ligands (Delta-like 1, 3, and 4; Jagged 1 and 2). researchgate.netfrontiersin.orgfrontiersin.org
Canonical Notch signaling is initiated by the binding of a ligand to the Notch receptor, which triggers a series of proteolytic cleavages mediated by ADAM metalloproteases and the γ-secretase complex. mdpi.combiologists.comresearchgate.netnewdrugapprovals.org This process releases the Notch intracellular domain (NICD), which then translocates to the nucleus. mdpi.combiologists.comresearchgate.netnewdrugapprovals.org In the nucleus, NICD forms a transcriptional activation complex with the DNA-binding protein CSL (CBF1/RBP-Jκ in mammals) and Mastermind coactivators, leading to the transcription of target genes, such as members of the HES and HEY families. mdpi.combiologists.comresearchgate.netnewdrugapprovals.org
Beyond the canonical pathway, non-canonical Notch signaling mechanisms have also been identified. These pathways can operate independently of CSL/RBP-Jκ and may involve interactions with other signaling cascades, such as PI3K/Akt, Wnt, and NF-κB pathways. frontiersin.orgwikipathways.orgresearchgate.net Non-canonical signaling can be γ-secretase dependent or independent and may involve the interaction of membrane-bound Notch or cytoplasmic NICD with other cellular components. frontiersin.orgwikipathways.orgresearchgate.net These alternative mechanisms contribute to the pleiotropic effects of Notch signaling and its diverse roles in cellular processes. frontiersin.orgnih.govnih.gov
Constitutive Role of Notch Signaling in Developmental and Homeostatic Processes
Notch signaling plays a critical and often iterative role in numerous developmental processes across metazoans, coordinating cellular differentiation, cell fate determination, proliferation, and apoptosis. mdpi.comnih.govbiologists.comnih.govmdpi.comnews-medical.net It is essential for processes such as neurogenesis, myogenesis, angiogenesis, hematopoiesis, and organogenesis. news-medical.netassaygenie.com For instance, in the developing nervous system, Notch influences whether neural progenitor cells differentiate into neurons or glial cells. assaygenie.com During hematopoiesis, it regulates the balance between different blood cell lineages. assaygenie.com
In addition to its developmental roles, Notch signaling is crucial for maintaining tissue homeostasis in adults. mdpi.comnih.govbiologists.comnih.govmdpi.com It is involved in the maintenance of stem cell populations, tissue regeneration, and the regulation of cell turnover in various organs and tissues, including the skeletal system and vasculature. nih.govmdpi.comroyalsocietypublishing.org The precise and tightly regulated activation of Notch signaling through direct cell-cell contact ensures proper tissue architecture and function. nih.govbiologists.com
Aberrant Notch Pathway Activation in Pathological States
Dysregulation of the Notch signaling pathway, arising from mutations, altered expression of pathway components, or aberrant upstream signals, is associated with the pathogenesis of numerous human diseases. mdpi.comfrontiersin.orgnews-medical.netassaygenie.comresearchgate.netfrontiersin.org Both gain-of-function and loss-of-function mutations in Notch pathway genes have been implicated in various disorders. mdpi.com
Aberrant Notch activation is frequently observed in proliferative disorders and malignancies. mdpi.comfrontiersin.orgnews-medical.netassaygenie.comresearchgate.netfrontiersin.org This can contribute to uncontrolled cell proliferation, resistance to apoptosis, and other hallmarks of cancer. frontiersin.orgassaygenie.com The pathway's dysregulation is linked to a wide spectrum of cancers, including T-cell acute lymphoblastic leukemia (T-ALL), acute myeloid leukemia, breast cancer, colon cancer, pancreatic cancer, and others. mdpi.comfrontiersin.orgnews-medical.netassaygenie.comaacrjournals.org In T-ALL, activating mutations in Notch1 are particularly common. mdpi.comaacrjournals.org
Beyond cancer, dysregulated Notch signaling is also implicated in cardiovascular diseases, neurodegenerative conditions, and skeletal disorders. mdpi.commdpi.comnews-medical.netassaygenie.comroyalsocietypublishing.org For example, aberrant Notch activation in the glomerular endothelium has been shown to induce albuminuria. ahajournals.org
Rationale for Targeting the Notch Pathway in Disease Pathogenesis
Given its pivotal roles in both normal development and disease, the Notch signaling pathway represents an attractive target for therapeutic intervention. researchgate.netassaygenie.comroyalsocietypublishing.org Modulating Notch activity, either by activation or inhibition depending on the specific disease context, holds potential for treating various pathologies. assaygenie.com The frequent aberrant activation of Notch in numerous cancers has made Notch inhibitors a significant area of research in oncology. nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net
BMS-986115, as a potent inhibitor of Notch signaling, has been investigated for its potential therapeutic applications, particularly in the context of diseases driven by aberrant Notch activation. nih.govncats.ioinvivochem.cnmedchemexpress.commedchemexpress.com
Notch Dysregulation in Proliferative Disorders and Malignancies
The strong association between aberrant Notch signaling and various cancers provides a compelling rationale for targeting this pathway in oncology. mdpi.comfrontiersin.orgnews-medical.netassaygenie.comresearchgate.netfrontiersin.org Dysregulated Notch contributes to key aspects of tumorigenesis, including promoting cell proliferation, inhibiting differentiation, and preventing apoptosis. frontiersin.orgassaygenie.com In many cancers, continuous activation of Notch signaling is observed, driving tumor growth and progression. mdpi.comfrontiersin.orgaacrjournals.orgpeerj.com
Inhibition of Notch signaling has demonstrated the ability to induce growth arrest and differentiation in cancer cells with activated Notch pathways. mdpi.com Studies have shown that attenuating Notch signaling can revert the transformed phenotype of cancer cell lines. aacrjournals.org The specific role of Notch can vary depending on the tumor type, sometimes acting as an oncogene and at other times as a tumor suppressor, influencing differentiation, metabolism, and cell cycle progression in diverse ways. mdpi.com However, in many proliferative disorders, the oncogenic role of Notch is predominant, making its inhibition a rational therapeutic strategy. mdpi.comresearchgate.netfrontiersin.org
Role of Notch in Cancer Stem Cell Biology and Angiogenesis
Beyond its direct effects on tumor cell proliferation, Notch signaling plays crucial roles in cancer stem cell (CSC) maintenance and tumor angiogenesis, further strengthening the rationale for targeting this pathway in cancer therapy. nih.govresearchgate.netfrontiersin.orgnih.govvascularcell.comresearchgate.net CSCs are a subpopulation of cancer cells thought to be responsible for tumor initiation, growth, metastasis, and recurrence, often exhibiting resistance to conventional therapies. researchgate.net Notch signaling is central to controlling cell fate in CSCs from several tumors, and inhibiting Notch can reduce CSC properties. researchgate.netfrontiersin.orgvascularcell.comresearchgate.net
Tumor angiogenesis, the formation of new blood vessels to supply the tumor, is essential for tumor growth and metastasis. researchgate.netfrontiersin.orgnih.govvascularcell.com Notch signaling is a key regulator of angiogenesis, particularly through the interaction of DLL4 and Notch receptors in endothelial cells. researchgate.netfrontiersin.orgroyalsocietypublishing.orgnih.gov While DLL4-mediated Notch activation typically restricts excessive sprouting, other ligands like Jagged1 can promote vessel growth. frontiersin.orgnih.gov Interfering with Notch signaling in tumor endothelial cells can inhibit angiogenesis and indirectly impact CSC self-replication, which relies on signals from the tumor microenvironment. researchgate.netvascularcell.com Therefore, targeting Notch offers a potential strategy to simultaneously inhibit tumor growth by affecting both cancer cells and their supportive microenvironment. researchgate.netvascularcell.com
Detailed Research Findings on this compound
This compound, also known as Varegacestat, is an orally active small molecule that functions as a potent and selective inhibitor of gamma-secretase mediated Notch signaling. nih.govncats.ioinvivochem.cnmedchemexpress.commedchemexpress.com It inhibits all four mammalian Notch receptors (Notch1 to 4) with low nanomolar median inhibitory concentrations (IC50s). nih.govmedchemexpress.commedchemexpress.com Specifically, reported IC50 values for Notch1 and Notch3 are 7.8 nM and 8.5 nM, respectively. medchemexpress.commedchemexpress.com
The mechanism of action of this compound involves binding to gamma-secretase, a multi-subunit protease complex essential for the final proteolytic cleavage of Notch receptors. ncats.ioinvivochem.cnnewdrugapprovals.org By blocking this cleavage, this compound prevents the release and nuclear translocation of the NICD, thereby inhibiting the transcription of Notch-regulated genes. ncats.ioinvivochem.cn This inhibition leads to the induction of apoptosis and the suppression of growth in tumor cells that are dependent on aberrant Notch signaling. ncats.ioinvivochem.cn
Preclinical studies have investigated the efficacy of this compound as a single agent in various cancer models. Nonclinical experiments demonstrated that this compound was effective in treating human T-ALL xenograft models. nih.gov Furthermore, it showed anti-tumor activity in a subset of solid tumor xenografts, including models of breast cancer, non-small cell lung cancer (NSCLC), and pancreatic carcinoma. nih.gov
A multi-arm phase I dose escalating study of oral this compound was conducted in patients with advanced solid tumors. nih.govnih.govresearchgate.net This study aimed to evaluate the safety, tolerability, and biological activity of this compound. nih.govnih.gov Results from this study indicated that this compound demonstrated target inhibition of Notch pathway-related genes, providing evidence of its biological activity in a clinical setting. nih.govnih.govresearchgate.net While the study primarily focused on safety and tolerability, stable disease for more than 6 months was observed in a subset of patients. nih.govnih.govresearchgate.net
The development of this compound highlights the potential of targeting the Notch pathway with small molecule inhibitors for therapeutic purposes in diseases characterized by Notch dysregulation. Although the initial clinical development by Bristol-Myers Squibb was terminated due to business objectives, the compound was later licensed for further investigation in other indications, such as multiple myeloma, where Notch is also implicated in disease progression. ncats.io
Table 1: In Vitro Potency of this compound Against Notch Receptors
| Notch Receptor | IC50 (nM) | Source |
| Notch1 | 7.8 | medchemexpress.commedchemexpress.com |
| Notch3 | 8.5 | medchemexpress.commedchemexpress.com |
| Notch2 | Low nM | nih.gov |
| Notch4 | Low nM | nih.gov |
Note: IC50 values for Notch2 and Notch4 are described as "low nanomolar" in the source.
Table 2: Summary of Preclinical Antitumor Activity of this compound (Selected Xenograft Models)
| Cancer Type (Xenograft Model) | Efficacy as Single Agent | Source |
| Human T-ALL | Effective | nih.gov |
| Breast Carcinoma | Anti-tumor activity | nih.gov |
| NSCLC | Anti-tumor activity | nih.gov |
| Pancreatic Carcinoma | Anti-tumor activity | nih.gov |
Note: Preclinical efficacy was observed in 5 out of 7 solid tumor xenografts evaluated, including the listed types. nih.gov
Positioning of this compound within Gamma-Secretase Inhibitor (GSI) Research
This compound is characterized as an orally bioavailable inhibitor of both gamma-secretase (GS) and pan-Notch signaling. Its mechanism of action involves binding to the gamma-secretase complex, thereby blocking the proteolytic cleavage and subsequent release of the Notch intracellular domain (NICD). This inhibition prevents the translocation of NICD to the nucleus, where it would typically form a transcription factor complex and drive the expression of Notch-regulated genes. This process is particularly relevant in the context of tumor cells that exhibit overexpression of the Notch pathway, which is known to contribute to proliferation and survival. cenmed.comcancer.govidrblab.net
Historical Context of GSI Development and Therapeutic Exploration
The historical development of gamma-secretase inhibitors was significantly driven by research into Alzheimer's disease (AD). The gamma-secretase enzyme is responsible for the final proteolytic cleavage of the amyloid precursor protein (APP), a process that generates amyloid-beta (Aβ) peptides. biocat.comnih.gov Accumulation and aggregation of Aβ peptides, particularly the Aβ42 isoform, are considered key events in the pathophysiology of AD. nih.gov Consequently, inhibiting gamma-secretase activity was pursued as a promising strategy to reduce Aβ production and potentially slow or halt the progression of AD. nih.gov
However, early clinical trials investigating GSIs for AD faced considerable challenges. A major hurdle was the realization that gamma-secretase cleaves numerous other substrates besides APP, with the Notch receptors being among the most significant. nih.gov Inhibition of Notch signaling, while the intended mechanism for some therapeutic areas like cancer, led to mechanism-based toxicities in AD trials. These off-target effects were attributed to the essential roles of Notch signaling in various cellular processes, including cell fate determination, differentiation, and maintenance of stem cell populations. cenmed.com The adverse events observed in clinical trials for AD, such as those seen with semagacestat, highlighted the need for more selective inhibitors or alternative strategies like gamma-secretase modulators that could ideally reduce Aβ42 production without broadly inhibiting Notch cleavage. nih.gov
Predecessor Compounds and the Development Trajectory Leading to this compound
The development trajectory leading to compounds like this compound involved research into numerous earlier GSI molecules. Some of the early compounds explored included peptide isosteres, azepines, and sulfonamides.
Notable predecessor GSI compounds that reached clinical investigation include:
Semagacestat (LY-450139): An early and widely studied GSI that progressed to Phase III clinical trials for AD. However, its development was terminated due to lack of efficacy and the occurrence of adverse events linked to Notch inhibition. nih.gov
Avagacestat (BMS-708163): Another GSI developed by Bristol-Myers Squibb that reached Phase II clinical trials for AD. Similar to semagacestat, its development for AD was discontinued, with adverse events consistent with interference with Notch signaling.
BMS-299897: Reported as one of the first gamma-secretase inhibitors from Bristol-Myers Squibb to reach clinical testing, though detailed clinical data have not been extensively published. biocat.com
DAPT (GSI-IX): A widely used research tool and early peptidomimetic GSI that demonstrated the ability to lower amyloidogenic peptide levels in animal models. idrblab.net
MK-0752: A GSI that has been investigated in clinical trials, primarily in oncology settings, targeting the Notch signaling pathway.
RO4929097: Another GSI initially explored for AD but repurposed for cancer due to its Notch inhibitory properties, reaching Phase II clinical trials in various solid tumors.
Begacestat (GSI-953): A GSI that showed some selectivity for inhibiting APP cleavage over Notch in preclinical studies and was investigated for AD, though further studies were discontinued. cenmed.com
Nirogacestat (PF-03084014): A selective gamma-secretase inhibitor that has demonstrated efficacy in the treatment of desmoid tumors and has received regulatory approval for this indication. cancer.gov
LY3039478 (Crenigacestat): An orally active Notch and gamma-secretase inhibitor investigated in oncology. cenmed.comcancer.gov
YO-01027 (Dibenzazepine, DBZ): A dipeptidic gamma-secretase inhibitor used in research to block Notch cleavage.
The experiences with these predecessor compounds, particularly the challenges related to broad gamma-secretase inhibition and associated Notch-mediated toxicities in AD trials, significantly influenced the subsequent development of GSIs. This led to efforts to identify compounds with improved selectivity profiles or to focus their application in diseases where Notch inhibition is a desired therapeutic effect, such as various cancers and desmoid tumors. biocat.com this compound emerged from this evolving understanding of GSI biology and therapeutic potential, being developed by Bristol-Myers Squibb and subsequently licensed to Ayala Pharmaceuticals for further development, specifically as a pan-Notch inhibitor for oncology indications. cenmed.comidrblab.net
Research findings on the inhibitory activity of various GSIs, including some predecessors and this compound, highlight their potency against different Notch receptors and APP. Table 1 presents representative IC50 values, illustrating the varying inhibitory profiles among these compounds.
| Compound Name | Notch1 IC50 (nM) | Notch2 IC50 (nM) | Notch3 IC50 (nM) | Notch4 IC50 (nM) | APP IC50 (nM) |
| This compound | 4.9 | 85.22 | 552.4–623.5 | 51.5 | 29 |
| Avagacestat | 20.6–58 | - | - | - | 0.30–0.79 |
| MK-0752 | 55–87.44 | 46.62 | 146.3–370 | 191 | 5 |
| Nirogacestat | 0.6–13.3 | 0.002–0.01 | 1.21–15.07 | 0.81–10.77 | 1.2–6.2 |
| RO4929097 | - | - | - | - | - |
| Semagacestat | - | - | - | - | - |
| Begacestat | - | - | - | - | - |
| DAPT | 115 | - | - | - | 200 (Aβ42) |
| LY3039478 | - | - | - | - | - |
| YO-01027 | 2.9 | - | - | - | 2.6 (APPL) |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The values presented here are representative ranges or single values reported in the cited sources.
Properties
Molecular Formula |
C26H23F3N4O5 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
BMS-986115; BMS 986115; BMS986115. |
Origin of Product |
United States |
Discovery and Preclinical Development of Bms 986115
Medicinal Chemistry Strategies in the Identification of Orally Bioavailable Notch Inhibitors
The discovery of BMS-986115 stemmed from a medicinal chemistry program aimed at developing a pan-Notch inhibitor capable of blocking gamma-secretase processing for potential cancer treatment portico.orgbioworld.com. This effort built upon earlier findings with the intravenous compound BMS-906024 (AL101) newdrugapprovals.orgportico.orgbioworld.comsec.govacs.orgresearchgate.net.
Transition from Intravenous Precursors to Oral this compound
The initial compound, BMS-906024, demonstrated potent inhibition of Notch-1, -2, -3, and -4 receptors with low nanomolar IC50 values (2, 1, 3, and 3 nM, respectively) and inhibited T-cell acute lymphoblastic leukemia (T-ALL) cell proliferation with an IC50 of 4 nM portico.orgbioworld.com. Recognizing the advantages of an orally active compound, the medicinal chemistry program sought to identify derivatives that could maintain the potency of BMS-906024 while possessing favorable oral bioavailability portico.orgbioworld.com. This involved the testing of several derivatives to achieve the desired pharmacokinetic properties for oral administration bioworld.com. This compound was identified as an orally bioavailable successor to the intravenously administered BMS-906024 ncats.ionewdrugapprovals.orgportico.orgbioworld.comresearchgate.net.
Structure-Activity Relationship (SAR) Studies in Benzodiazepine (B76468) Scaffold Optimization
Structure-activity relationship studies were conducted on a series of (2-oxo-1,4-benzodiazepin-3-yl)-succinamides, the core scaffold of these inhibitors, to identify highly potent inhibitors of gamma-secretase mediated Notch1/2/3/4 receptor signaling newdrugapprovals.orgacs.orgnewdrugapprovals.orgresearchgate.net. Benzodiazepines are a class of compounds characterized by a fused benzene (B151609) and diazepine (B8756704) ring system, and SAR studies on this scaffold have a long history in medicinal chemistry ctdbase.orgtsijournals.comslideshare.net.
Key to the optimization was maintaining potency while improving metabolic stability and pharmacokinetic properties for oral administration newdrugapprovals.org. Early SAR studies on related compounds indicated the importance of the seven-membered imino ring and the carbonyl group at position 2 for receptor affinity tsijournals.com. For the benzodiazepine-succinamide series, SAR analysis demonstrated the importance of the stereochemistry of the C-3 benzodiazepine and the succinyl β-substituent nih.gov. Modifications, such as the removal of an isobutyl group and adjustments to the succinamide (B89737) side chain, were explored to balance half-life and activity against Notch newdrugapprovals.org. The optimal configuration for activity was found to require specific stereochemistry at three chiral centers (S,R,S configuration) newdrugapprovals.org. Incorporating bis(trifluoropropyl) groups into the succinamide moiety resulted in a high level of in vitro potency researchgate.net.
Molecular Design and Synthetic Approaches to this compound
The molecular design of this compound centered on the benzodiazepine-succinamide scaffold, incorporating specific substituents and stereochemistry to achieve potent pan-Notch inhibition and oral bioavailability newdrugapprovals.orgmedkoo.com. The chemical name of this compound is (2R,3S)-N-((3S)-5-(3-fluorophenyl)-9-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-2,3-bis(3,3,3-trifluoropropyl)succinamide nih.govnewdrugapprovals.orgmedkoo.com. It has a molecular formula of C26H25F7N4O3 and a molecular weight of 574.49 g/mol nih.govnewdrugapprovals.orgmedkoo.cominvivochem.cn.
Enantioselective Synthesis Methodologies for Key Intermediates
The synthesis of this compound, with its defined stereochemistry, likely involved enantioselective methodologies to control the absolute configuration of the chiral centers newdrugapprovals.orgresearchgate.netnih.gov. While specific detailed synthetic routes for this compound are often described in patent literature ncats.iobioworld.com, related benzodiazepine and succinamide syntheses often employ techniques such as crystallization-induced dynamic resolution or other asymmetric transformations to achieve the required stereopurity of key intermediates newdrugapprovals.orgresearchgate.netnih.gov. For instance, the synthesis of a related compound, BMS-906024, involved an enantioselective synthesis of a key dibenzoazepinone intermediate using crystallization-induced dynamic resolution with a chiral resolving agent researchgate.net.
Chemical Derivatization Strategies for Enhanced Biological Activity
Chemical derivatization strategies were crucial in optimizing the biological activity and pharmacokinetic profile of the Notch inhibitors, leading to this compound newdrugapprovals.orgportico.orgbioworld.com. The introduction of specific substituents, such as the bis(trifluoropropyl) groups in the succinamide chain and the fluorophenyl group on the benzodiazepine ring, were results of these strategies aimed at enhancing potency, metabolic stability, and oral bioavailability nih.govnewdrugapprovals.orgmedkoo.comresearchgate.net. These modifications were guided by SAR studies to ensure that improved pharmacokinetic properties did not come at the cost of reduced activity against the Notch receptors newdrugapprovals.org.
In Vitro Pharmacological Characterization of this compound
This compound has been characterized in vitro as a potent and selective inhibitor of gamma-secretase mediated Notch signaling nih.govnih.gov. It inhibits all four mammalian Notch receptors (Notch1, Notch2, Notch3, and Notch4) with low nanomolar median inhibitory concentrations (IC50s) nih.govportico.orgbioworld.com.
In vitro studies demonstrated that this compound blocked the four Notch types with IC50 values of 8, 3, 8, and 4 nM, respectively portico.orgbioworld.com. It also effectively inhibited the proliferation of cancer cell lines known to be dependent on Notch signaling, such as T-ALL (T-cell acute lymphoblastic leukemia) cells and MDA-MB-468 breast adenocarcinoma cells, with IC50 values of 3 nM and 2 nM, respectively portico.orgbioworld.com.
Compared to other similarly potent compounds, this compound showed no significant metabolic preference for cytochrome P450 3A5 (CYP3A5), suggesting potentially more consistent pharmacokinetics in humans regardless of metabolizing genotype portico.orgbioworld.com.
The in vitro pharmacological profile established this compound as a potent pan-Notch inhibitor, supporting its further investigation in preclinical and clinical studies nih.govportico.orgbioworld.com.
In Vitro Inhibition Data for this compound
| Target | IC50 (nM) | Source |
| Notch-1 | 8 | portico.orgbioworld.com |
| Notch-2 | 3 | portico.orgbioworld.com |
| Notch-3 | 8 | portico.orgbioworld.com |
| Notch-4 | 4 | portico.orgbioworld.com |
| T-ALL cell proliferation | 3 | portico.orgbioworld.com |
| MDA-MB-468 cell proliferation | 2 | portico.orgbioworld.com |
Pan-Notch Receptor Inhibition Profile and Potency Determinations (Notch1, Notch2, Notch3, Notch4)
This compound has been characterized as a potent inhibitor across all four human Notch receptors (Notch1, Notch2, Notch3, and Notch4). Potency was determined through in vitro assays, typically measuring the inhibition of Notch signaling activity. Reported IC50 values demonstrate low nanomolar potency against all four receptors.
| Notch Receptor | IC50 (nM) | Source |
| Notch1 | 7.8 - 8 | bioworld.commedchemexpress.comchemsrc.com |
| Notch2 | 3 | bioworld.com |
| Notch3 | 8.5 - 8 | bioworld.commedchemexpress.comchemsrc.com |
| Notch4 | 4 | bioworld.com |
These values indicate that this compound effectively inhibits the activation of all major Notch receptor subtypes at similar low concentrations bioworld.comproxyvote.combiofargo.com.
Cellular Efficacy Studies in Modulating Notch-Dependent Cell Proliferation
Preclinical studies evaluated the ability of this compound to inhibit the proliferation of cancer cells dependent on Notch signaling for growth and survival. This compound demonstrated potent antiproliferative effects in relevant cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Source |
| T-cell acute lymphoblastic leukemia (T-ALL) | Hematologic Malignancy | 3 | bioworld.com |
| MDA-MB-468 | Breast Adenocarcinoma | 2 | bioworld.com |
The inhibition of proliferation in these cell lines underscores the compound's cellular efficacy in models sensitive to Notch pathway modulation bioworld.com.
Assessing this compound Impact on Notch Target Gene Expression in Cell Lines
Inhibition of gamma-secretase by compounds like this compound leads to reduced levels of the Notch intracellular domain (NICD), which in turn prevents the activation of downstream target genes nih.govinvivochem.cn. Key direct targets of Notch signaling include members of the Hairy/Enhancer of Split (HES) and Hes-related (HEY) families of transcription factors mdpi.comablbio.comharvard.edufrontiersin.orgresearchgate.netnih.gov. Preclinical studies with this compound and similar GSIs have shown that inhibition of the Notch pathway results in the downregulation of these target genes, confirming the mechanism of action at the molecular level researchgate.net. While specific quantitative data tables detailing this compound's impact on the expression of individual HES or HEY genes in cell lines were not provided in the retrieved information, the observed target engagement and inhibition of downstream signaling are consistent with its activity as a GSI researchgate.net.
Preclinical Pharmacokinetic and Pharmacodynamic Investigations of this compound
Preclinical investigations included assessment of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics and the relationship between exposure and effect bioworld.comresearchgate.netacsmedchem.org.
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Characteristics
In vitro ADME studies are standard components of preclinical drug development to predict how a compound will behave in the body. These studies typically evaluate properties such as metabolic stability, plasma protein binding, and permeability researchgate.netacsmedchem.org.
Plasma protein binding is a critical factor influencing drug distribution and clearance. While preclinical ADME studies for this compound were conducted acsmedchem.org, specific quantitative data on its plasma protein binding dynamics were not detailed in the provided search results. However, GSIs, as a class, have been noted to exhibit high-affinity, reversible binding to plasma proteins unife.it.
Assessment of drug permeability, often using models like Caco-2 cells which mimic the intestinal epithelial barrier, is crucial for predicting oral absorption medtechbcn.comnih.govuq.edu.aunih.gov. Studies evaluating interactions with drug transporters, such as P-glycoprotein (P-gp), are also standard to understand potential efflux and influx mechanisms that can affect absorption and distribution nih.govuq.edu.aunih.govsigmaaldrich.com. Preclinical ADME studies for this compound included such assessments acsmedchem.org. Notably, during its development, this compound was selected, in part, because it showed no metabolic preference for cytochrome P450 3A5 (CYP3A5), which was anticipated to contribute to more consistent pharmacokinetics in humans bioworld.com. While specific quantitative data on Caco-2 permeability or comprehensive transporter interaction profiles for this compound were not provided in the search results, these studies are integral to characterizing the in vitro ADME properties of the compound.
Plasma Protein Binding Dynamics
In Vivo Pharmacokinetics in Preclinical Models
Preclinical pharmacokinetic studies in various animal models provided insights into the absorption, distribution, metabolism, and excretion characteristics of this compound.
Oral Bioavailability and Systemic Exposure Profiles
Evaluation of the oral bioavailability of this compound in preclinical species indicated favorable absorption. Oral bioavailability varied across species, as summarized in the table below. nih.gov
| Species | Oral Bioavailability (%) |
| Mice | 100 |
| Rats | 47 |
| Dogs | 62 |
| Monkeys | 61 |
Systemic exposure to this compound showed a dose-related increase in a phase I clinical study in patients with advanced solid tumors, indicating predictable exposure with increasing dose levels in a clinical setting. uni.lunih.govsjlportal.com
Metabolic Stability and Cytochrome P450 (CYP) Interaction Assessment
Metabolic studies in preclinical models suggested that this compound undergoes CYP-mediated metabolism. nih.gov However, an important finding from the development process was that, unlike some other similarly potent compounds, this compound showed no metabolic preference for cytochrome P450 3A5 (CYP3A5). nih.govctdbase.org This characteristic was anticipated to contribute to higher pharmacokinetic consistency in humans, irrespective of the individual's metabolizing genotype. nih.govctdbase.org Pretreatment of mice with a general CYP inhibitor, aminobenzotriazole, resulted in a four-fold increase in the elimination half-life of a related compound, supporting the role of CYP enzymes in metabolism. nih.gov
Pharmacodynamic Biomarker Modulation in Preclinical Models
Pharmacodynamic studies aimed to assess the biological activity of this compound in preclinical settings, focusing on target engagement, pathway inhibition, and the modulation of downstream effectors.
Target Engagement and Pathway Inhibition Evaluation
This compound functions as a selective inhibitor of gamma-secretase-mediated Notch signaling. uni.lunih.govsjlportal.com Gamma-secretase is a key enzyme responsible for the proteolytic cleavage of Notch receptors (Notch1, Notch2, Notch3, and Notch4), a critical step for their activation. By inhibiting gamma-secretase, this compound prevents the release and nuclear translocation of the Notch intracellular domain (NICD), thereby blocking the activation of the Notch signaling pathway. Target engagement and inhibition of Notch signaling were demonstrated in preclinical studies and confirmed in a phase I clinical trial where biological activity was evidenced by continuous target engagement and Notch signaling inhibition. uni.lunih.govsjlportal.com
Downstream Gene Expression Analysis
Inhibition of the Notch pathway by this compound leads to a decrease in the expression of genes that are transcriptionally regulated by activated Notch signaling. Analysis of downstream gene expression in preclinical models and clinical studies has shown modulation of these target genes. uni.lunih.govsjlportal.com Notably, decreased expression of members of the HES family of genes, which are well-established downstream targets of Notch signaling, has been observed. Hes1 expression, in particular, has been examined as a surrogate pharmacodynamic biomarker. nih.gov Another Notch pathway-related gene, Deltex1, was also assessed as a surrogate marker for the pharmacodynamic activity of this compound. nih.gov
Mechanism of Action and Molecular Pathobiology of Notch Inhibition by Bms 986115
Gamma-Secretase Modulation by BMS-986115
Gamma-secretase is a multiprotein complex responsible for the final proteolytic cleavage step in the activation of Notch receptors. newdrugapprovals.orgnih.gov This integral membrane protein complex cleaves single-pass transmembrane proteins, such as Notch receptors, within their transmembrane domains, leading to their activation. nih.gov this compound functions by binding to gamma-secretase and blocking its proteolytic activity. newdrugapprovals.orgmedkoo.comprobechem.com
Inhibition of Proteolytic Cleavage of Notch Receptors
Notch receptors (Notch 1-4) are single-pass heterodimeric transmembrane molecules that are activated upon binding to ligands from the Delta-like (DLL1, DLL3, DLL4) and Jagged (JAG1, JAG2) families. newdrugapprovals.org This ligand binding triggers a series of proteolytic cleavage events. The final and rate-limiting cleavage is mediated by the gamma-secretase complex. frontiersin.orgaacrjournals.org this compound inhibits this crucial gamma-secretase-mediated cleavage. newdrugapprovals.orgmedkoo.comprobechem.com By blocking this step, this compound prevents the release of the Notch intracellular domain (NICD), which is essential for downstream signaling. newdrugapprovals.orgmedkoo.comprobechem.com
This compound has demonstrated potent inhibition of all four mammalian Notch receptors (Notch1 to 4) with low nanomolar median inhibitory concentrations (IC50s). nih.gov Preclinical data indicates IC50 values for Notch 1, 2, 3, and 4 are 8 nM, 3 nM, 8 nM, and 4 nM, respectively. bioworld.com
Prevention of Notch Intracellular Domain (NICD) Release and Nuclear Translocation
Under normal conditions, following gamma-secretase cleavage, the NICD is released from the cell membrane into the cytoplasm. newdrugapprovals.orgd-nb.info The released NICD then translocates to the nucleus. newdrugapprovals.orgd-nb.info This nuclear translocation is a key step for the activation of downstream Notch effects. researchgate.net By inhibiting gamma-secretase, this compound effectively prevents the release of the NICD from the membrane. newdrugapprovals.orgmedkoo.comprobechem.com Consequently, the translocation of NICD to the nucleus is also prevented. newdrugapprovals.orgmedkoo.comprobechem.com
Impact on Notch Transcriptional Activation Complex Formation
The canonical Notch signaling pathway relies on the formation of a transcriptional activation complex in the nucleus. mdpi.comnih.gov The nuclear translocation of NICD is a prerequisite for this complex formation and subsequent gene expression. newdrugapprovals.orgmdpi.com
Interference with NICD-CSL-MAML Co-activator Interactions
In the nucleus, the NICD interacts with the DNA-bound transcription factor CSL (also known as RBP-J, CBF1, or Su(H)). d-nb.infomdpi.comnih.gov In the absence of NICD, CSL typically acts as a transcriptional repressor by recruiting co-repressor proteins. mdpi.com However, when NICD is present, it displaces these co-repressors and recruits co-activators, such as Mastermind-like protein (MAML) family members, forming a ternary NICD-CSL-MAML complex. d-nb.infomdpi.comnih.gov This complex then recruits other transcriptional activators, including histone acetyltransferases (HATs), to promote gene transcription. mdpi.com
Since this compound prevents the release and nuclear translocation of NICD, it directly interferes with the formation of this critical NICD-CSL-MAML co-activator complex. newdrugapprovals.orgmedkoo.comprobechem.com Without sufficient nuclear NICD, the formation of the active transcriptional complex is inhibited.
Consequences for Notch-Regulated Gene Expression Profiles
The formation of the NICD-CSL-MAML complex leads to the activation of transcription of Notch target genes. newdrugapprovals.orgd-nb.infomdpi.comnih.gov These target genes include members of the HES (Hairy Enhancer of Split) and HEY (HES-related repressor protein) families, which function as transcriptional repressors of other genes. newdrugapprovals.orgd-nb.infomdpi.com
By preventing the formation of the nuclear transcriptional activation complex, this compound inhibits the expression of these Notch-regulated genes. newdrugapprovals.orgmedkoo.comprobechem.com This disruption of the Notch-regulated gene expression profile is a key consequence of this compound-mediated gamma-secretase and Notch inhibition. Research has observed target inhibition of Notch pathway related genes following treatment with this compound. nih.govresearchgate.netnih.gov
Cellular and Molecular Consequences of this compound-Mediated Notch Inhibition
The inhibition of Notch signaling by this compound leads to several cellular and molecular consequences, particularly in cells where the Notch pathway is overexpressed or aberrantly activated. Overexpression of the Notch signaling pathway plays a significant role in tumor cell proliferation and survival. newdrugapprovals.orgmedkoo.comprobechem.com
By blocking Notch activation, this compound can lead to the induction of apoptosis (programmed cell death) and the inhibition of growth in tumor cells that are dependent on Notch signaling. newdrugapprovals.orgmedkoo.comprobechem.com Preclinical studies have shown that this compound inhibited the proliferation of T-cell acute lymphoblastic leukemia (T-ALL) and breast adenocarcinoma cell lines with low nanomolar IC50 values. bioworld.com Furthermore, it demonstrated robust antitumor activity in vivo in preclinical models of T-ALL leukemia and human breast medulla carcinoma. bioworld.com
Inhibition of Notch signaling can impact various cancer hallmarks, including proliferation, survival, migration, angiogenesis, cancer stem cell renewal, metastasis, and drug resistance. mdpi.commdpi.com The dysregulation of Notch signaling is also implicated in epithelial-mesenchymal transition (EMT) and contributes to maintaining stem-like properties in cancer cells. frontiersin.orgresearchgate.net Therefore, the inhibition of this pathway by this compound can counteract these processes.
Data from a phase I study in patients with advanced solid tumors showed target inhibition of Notch pathway related genes, indicating biological activity and continuous target engagement. nih.govresearchgate.netnih.gov
In vitro Proliferation Inhibition Data (Selected Cell Lines) bioworld.com
| Cell Line | Cancer Type | This compound IC50 (nM) |
| T-ALL | Leukemia | 3 |
| MDA-MB-468 | Breast Adenocarcinoma | 2 |
Note: This table presents selected preclinical data on the in vitro effects of this compound on cell proliferation.
In vivo Antitumor Activity (Preclinical Models) bioworld.com
| Model | Cancer Type | This compound Dose Range (mg/kg daily, oral) | Observed Activity |
| T-ALL Leukemia Xenograft | Leukemia | 3 to 20 | Robust activity |
| Human Breast Medulla Carcinoma MDA-MB-157 Xenograft | Breast Carcinoma | 3 to 20 | Robust activity |
Note: This table summarizes preclinical in vivo antitumor activity observed with this compound.
Induction of Apoptosis in Notch-Driven Cell Lines
Inhibition of the Notch pathway by this compound can lead to the induction of apoptosis in tumor cells that overexpress Notch signaling newdrugapprovals.orgmedkoo.com. Overexpression of the Notch signaling pathway plays a significant role in tumor cell proliferation and survival, and its inhibition can disrupt these processes newdrugapprovals.orgmedkoo.com. Preclinical studies have demonstrated that this compound is effective as a single agent in inducing apoptosis in human T-ALL xenograft models nih.gov. T-cell acute lymphoblastic leukemia/lymphoma (T-ALL) is a malignancy where oncogenic gain-of-function mutations in NOTCH1 commonly occur researchgate.net.
Inhibition of Cancer Cell Proliferation and Survival
Aberrant activation of the Notch pathway contributes significantly to tumor cell proliferation and survival newdrugapprovals.orgmedkoo.comresearchgate.net. By inhibiting gamma secretase and preventing NICD release and subsequent gene transcription, this compound effectively inhibits the growth of tumor cells that are dependent on Notch signaling newdrugapprovals.orgmedkoo.com. Preclinical experiments have shown that this compound demonstrated anti-tumor activity against several solid tumor xenografts, including breast, non-small cell lung cancer (NSCLC), and pancreatic carcinoma nih.gov. The Notch signaling pathway is implicated in various cancer hallmarks, including enhanced proliferation and survival nih.govmdpi.com.
Data from nonclinical experiments evaluating the anti-tumor activity of this compound in xenograft models:
| Tumor Type | Number of Models Evaluated | Anti-tumor Activity Observed |
| Human T-ALL | Not specified | Effective as single agent |
| Solid Tumors | 7 | 5 out of 7 |
| - Breast Carcinoma | Included in Solid Tumors | 3 models |
| - NSCLC | Included in Solid Tumors | 1 model |
| - Pancreatic Carcinoma | Included in Solid Tumors | 1 model |
Based on data from reference nih.gov.
Furthermore, inhibition of Notch signaling has been shown to increase the sensitivity of cancer cells to standard-of-care chemotherapeutic agents, suggesting that pharmacological blockade of Notch signaling can improve treatment outcomes mdpi.com.
Modulation of Cell Fate Specification and Differentiation Pathways
The Notch signaling pathway plays a critical role in regulating cell fate specification and differentiation during development and in maintaining adult tissue homeostasis newdrugapprovals.orgncats.ioresearchgate.netmdpi.com. By inhibiting Notch signaling, this compound can modulate these pathways. While the primary focus in the context of this compound is its anti-cancer activity, where it aims to disrupt the uncontrolled proliferation and survival driven by aberrant Notch activation, the fundamental role of Notch in differentiation means its inhibition can impact cellular differentiation processes. For instance, Notch inhibition can influence the differentiation of intestinal and colonic progenitors nih.gov.
Notch Signaling Crosstalk with Intersecting Biological Pathways
The Notch signaling pathway does not function in isolation and engages in complex crosstalk with numerous other biological pathways. This crosstalk can influence the outcome of Notch inhibition and contribute to the complexity of its effects, particularly in the context of cancer nih.govmdpi.com.
Interactions with Wnt/β-catenin Signaling
Crosstalk between the Notch and Wnt/β-catenin signaling pathways is well-documented and has significant implications, particularly in development and cancer researchgate.netdntb.gov.uamdpi.comnih.gov. Both pathways are crucial for regulating cell fate, proliferation, and differentiation researchgate.netmdpi.com.
Interactions between Notch and Wnt/β-catenin signaling can manifest in various ways. In some contexts, Notch signaling has been shown to antagonize Wnt/β-catenin signaling, potentially through post-translational suppression of active β-catenin mdpi.commdpi.com. Conversely, the Notch intracellular domain (NICD) can interact with β-catenin, potentially promoting its translocation to the nucleus and activating Wnt target genes in certain cancer cells, such as colon cancer cells oncotarget.com. Research indicates that activated NOTCH1 (NICD1) can induce the translocation of β-catenin to the nucleus and that they can co-localize there oncotarget.com. Overexpression of NICD1 has been shown to increase the activity of the Wnt signaling pathway, while reduction of NICD1 reduced this activity oncotarget.com. This suggests that Notch1 can play a key role in the Wnt pathway, with its activation associated with β-catenin nuclear translocation oncotarget.com.
The interplay between these pathways is particularly relevant in diseases like desmoid tumors, which are often associated with mutations leading to constitutive activation of the Wnt pathway researchgate.net. Crosstalk between Notch and Wnt, and the activation of Notch resulting from Wnt dysregulation, provide a rationale for targeting Notch in these tumors researchgate.net.
Connections to other Developmental and Oncogenic Pathways
Beyond Wnt, Notch signaling interacts with a variety of other developmental and oncogenic pathways, influencing diverse cellular processes and contributing to the complexity of cancer biology nih.govmdpi.com. These interactions can affect tumor progression, angiogenesis, cancer stem cell maintenance, and resistance to therapy mdpi.comaacrjournals.org.
Examples of pathways that interact with Notch include:
Hedgehog signaling: Both Notch and Hedgehog pathways are involved in cancer biology, including the maintenance of tumor cell proliferation and cancer stem-like cells researchgate.net.
TGF-β signaling: Crosstalk between Notch and TGF-β has been observed, with evidence suggesting that Notch inhibition can downregulate TGF-β signaling and vice versa nih.govmdpi.com. The interaction can occur through a physical association between NICD and Smads, the downstream mediators of TGF-β signaling mdpi.com.
RTK pathways (e.g., HER2, EGFR): The Notch pathway can be implicated in resistance to targeted therapies against receptor tyrosine kinases. For example, in HER2-positive breast cancer, treatment with HER2 inhibitors can lead to upregulation of Notch activity as a potential compensatory mechanism for survival mdpi.com.
PI3K-AKT pathway: Membrane-tethered Notch, even without canonical cleavage, can activate the PI3K-AKT pathway nih.gov.
NF-κB pathway: NICD can interact with NF-κB at cytoplasmic and/or nuclear levels to regulate target gene transcription, influencing the malignant properties of various cancers nih.gov.
Other stem-cell-associated pathways: Notch signaling is part of a broader network of stem-cell-associated signaling routes mdpi.com.
This extensive crosstalk highlights the intricate regulatory landscape in which Notch signaling operates and underscores the potential for complex responses to Notch inhibition, as well as the rationale for exploring combination therapies targeting multiple pathways mdpi.com.
Preclinical Therapeutic Efficacy and Translational Implications of Bms 986115
In Vivo Efficacy in Notch-Driven Xenograft Models
Preclinical experiments have demonstrated the efficacy of BMS-986115 as a single agent in inhibiting tumor growth in various xenograft models driven by Notch signaling.
Antitumor Activity in Hematological Malignancy Models (e.g., T-cell Acute Lymphoblastic Leukemia)
This compound has shown effectiveness as a single agent in the treatment of human T-cell Acute Lymphoblastic Leukemia (T-ALL) xenograft models nih.gov. Constitutive activation of Notch signaling is required for the proliferation of a subgroup of human T-ALLs nih.gov. Treatment with gamma-secretase inhibitors (GSIs), including this compound, has resulted in partial or complete regression of established subcutaneous tumors derived from GSI-sensitive T-ALL cell lines in xenograft models nih.gov. The efficacy in T-ALL models is attributed, at least in part, to the inhibition of cell-autonomous Notch signaling, leading to apoptosis nih.gov.
Antitumor Activity against Various Solid Tumor Xenografts (e.g., Breast, NSCLC, Pancreatic Carcinoma)
This compound has demonstrated antitumor activity against a range of solid tumor xenografts nih.gov. In preclinical evaluations, it showed activity against 5 out of 7 solid tumor xenografts tested, including models of breast cancer, Non-Small Cell Lung Cancer (NSCLC), and pancreatic carcinoma nih.gov. Specifically, robust activity was observed in preclinical models of human breast medulla carcinoma MDA-MB-157 cancer bioworld.com.
Synergistic Antitumor Effects of this compound in Combination Regimens
The potential for enhanced antitumor effects through combination therapy involving this compound has been explored in preclinical settings.
Exploration of Co-treatment with Chemotherapeutic Agents
Preclinical investigations have explored the combination of this compound with conventional chemotherapeutic agents. This compound exhibited synergistic activity with paclitaxel (B517696) and other anti-cancer compounds against various tumor types, including anaplastic carcinoma Calu-6 bioworld.com. While specific detailed data tables from these preclinical combination studies were not extensively available in the search results, the reported synergistic activity provides a preclinical rationale for such combinations.
Preclinical Rationale for Combination with Immunomodulatory Agents
The rationale for combining Notch signaling inhibition with immunomodulatory agents stems from the understanding that the Notch pathway can influence the tumor microenvironment and immune cell response nih.gov. Dysregulation of Notch signaling can affect immune cell response, potentially reducing the efficacy of cancer immunotherapy nih.gov. Therefore, targeting Notch with agents like this compound in combination with immunomodulatory agents is being explored as a strategy to improve therapeutic outcomes nih.gov. While direct preclinical data on this compound in combination with immunomodulatory agents was not prominently featured in the search results, the broader preclinical rationale for combining Notch inhibitors with immunotherapies in certain cancers, such as hepatocellular carcinoma, has been discussed nih.gov.
This compound in Modulating Cancer Stem Cell Phenotypes in Preclinical Models
Notch signaling plays a critical role in the maintenance and survival of cancer stem cells (CSCs) nih.govresearchgate.netnih.gov. CSCs are associated with chemoresistance, tumor progression, and metastasis mdpi.com. Inhibiting Notch is considered a promising anti-cancer strategy due to its role in CSC maintenance nih.govresearchgate.net. Preclinical models provide evidence that CSCs contribute to cancer proliferation, relapse, and metastasis nih.gov. While specific detailed findings on how this compound directly modulates CSC phenotypes in preclinical models were not extensively detailed in the provided search snippets, its mechanism as a Notch inhibitor strongly supports its potential in targeting CSCs, as Notch inhibition is a recognized strategy for controlling stem-cell replication, survival, and differentiation in cancer unife.it. Antibodies targeting Notch receptors or ligands are known to reduce cancer stemness in preclinical models aacrjournals.orgaacrjournals.org.
Impact on Cancer Stemness and Self-Renewal Capacity
The Notch signaling pathway plays a critical role in the maintenance and survival of cancer stem cells (CSCs) nih.govnih.govaacrjournals.org. CSCs are a subpopulation of cancer cells thought to be responsible for tumor initiation, progression, metastasis, and recurrence due to their self-renewal capacity and resistance to conventional therapies mdpi.comunife.it. Inhibiting Notch signaling is considered a promising strategy for targeting CSCs nih.govnih.govaacrjournals.org.
Preclinical studies have shown that this compound, as a pan-Notch inhibitor, can impact cancer stemness. By blocking gamma-secretase, this compound prevents the activation of all four mammalian Notch receptors (Notch1 to 4) nih.gov. This inhibition disrupts the signaling cascade that supports CSC maintenance nih.govnih.gov. Nonclinical experiments demonstrated that this compound exhibited anti-tumor activity in various xenograft models, including those relevant to cancer stem cells nih.gov. Specifically, studies using Notch signaling assays in leukemia and breast cancer cell lines were instrumental in identifying lead compounds like this compound newdrugapprovals.org. This compound inhibited T-cell acute lymphoblastic leukemia (T-ALL) and breast adenocarcinoma MDA-MB-468 cell proliferation with low nanomolar IC50 values in preclinical settings bioworld.com.
Addressing Drug Resistance Mediated by Cancer Stem Cells
CSCs are often more resistant to chemotherapy and radiotherapy compared to differentiated tumor cells unife.it. This resistance can be mediated by various factors, including the activation of pathways like Notch newdrugapprovals.orgfrontiersin.org. The Notch pathway is implicated in stem cell maintenance in certain cancers, such as non-squamous non-small cell lung cancer, suggesting a potential for targeting this pathway to overcome drug resistance frontiersin.org.
Preclinical evidence suggests that inhibiting Notch signaling with agents like this compound may help address drug resistance mediated by CSCs newdrugapprovals.orgfrontiersin.org. The idea that Notch is involved in cancer drug resistance and could be a target for tackling chemotherapy-resistant CSCs is supported by mouse studies newdrugapprovals.org. While clinical studies using Notch inhibitors as monotherapy have shown limited effects on local control in some instances, the rationale for targeting Notch to overcome resistance remains strong based on preclinical findings frontiersin.org.
Emerging Preclinical Applications Beyond Oncology
Beyond its primary focus in oncology, the role of Notch signaling and the potential of its inhibitors like this compound are being explored in other preclinical disease models, particularly those involving dysregulation of cellular proliferation and differentiation.
Investigation of this compound in Fibroproliferative Disorders (e.g., Desmoid Tumors)
Fibroproliferative disorders, such as desmoid tumors (aggressive fibromatosis), are characterized by the uncontrolled proliferation of fibroblasts and the accumulation of extracellular matrix. While lacking metastatic potential, desmoid tumors can be locally aggressive and invasive, causing significant morbidity researchgate.nettandfonline.com. These tumors often harbor mutations leading to the constitutive activation of the WNT pathway, and the Notch pathway is also implicated, possibly through crosstalk with the WNT pathway researchgate.nettandfonline.com. This involvement provides a rationale for exploring Notch inhibition as a therapeutic strategy for desmoid tumors researchgate.net.
This compound has been investigated for its effectiveness against life-threatening desmoid tumors in preclinical models biosynth.com. Gamma-secretase inhibitors, including this compound (also known as AL102), have shown anti-tumor activity against several solid tumor xenografts, which extends to desmoid tumors researchgate.net. A patient with a desmoid tumor enrolled in a clinical trial involving this compound (AL102) experienced stable disease for over 6 months with a reduction in tumor size, demonstrating preclinical and early clinical promise in this indication researchgate.net.
Role of Notch Inhibition in other Preclinical Disease Models
The Notch signaling pathway's fundamental roles in development and tissue homeostasis suggest its potential involvement in a variety of diseases beyond cancer and fibroproliferative disorders newdrugapprovals.org. While the primary focus for this compound has been oncology and desmoid tumors, the broader implications of pan-Notch inhibition are being explored in other preclinical contexts where Notch signaling is dysregulated.
One area where Notch inhibition is relevant is in diseases related to the activin receptor-like kinase 2 (ALK2) pathway, which is involved in TGF-β signaling ontosight.ai. While this compound is primarily investigated for its ALK2 inhibitory activity in the context of fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder involving bone formation ontosight.ai, its known activity as a pan-Notch inhibitor medkoo.com suggests potential preclinical exploration in other conditions where both pathways might be involved or where Notch signaling plays a significant role in disease pathogenesis. However, specific detailed preclinical data for this compound in a wide range of other distinct disease models beyond cancer and desmoid tumors is less extensively reported in the provided search results compared to its oncology applications. The understanding of Notch's diverse roles continues to evolve, potentially opening avenues for exploring Notch inhibitors in new preclinical models in the future.
Computational and Structural Biology Insights into Bms 986115
Molecular Docking and Dynamics Simulations of BMS-986115-Target Interactions
Molecular docking and dynamics simulations are computational techniques used to predict the preferred orientation (docking) and study the dynamic behavior (dynamics simulations) of a small molecule like this compound when bound to its biological target, gamma secretase. These methods provide insights into the specific interactions between the inhibitor and the amino acid residues within the binding site of the enzyme kuhes.ac.mwtu.ac.th.
While specific detailed molecular docking and dynamics simulation studies explicitly focused on this compound binding to gamma secretase were not extensively detailed in the search results, computational docking studies have been utilized for other Notch pathway inhibitors to identify potential binding pockets and predict residues crucial for binding pnas.orgresearchgate.net. For instance, computational docking identified the BTD domain of RBPJ as a potential binding pocket for the Notch transcription complex inhibitor CB-103 and accurately predicted resistance-conferring mutations pnas.orgresearchgate.net. These examples highlight the applicability of such computational methods to inhibitors targeting the Notch pathway, including gamma secretase inhibitors like this compound.
In Silico Prediction of Binding Affinities and Pharmacological Profiles
In silico methods are employed to predict various properties of drug candidates, including their binding affinities to target proteins and their pharmacological profiles. Binding affinity prediction aims to quantify the strength of the interaction between the inhibitor and its target, which is crucial for assessing its potential potency kuhes.ac.mwtu.ac.th.
Computational Approaches to Rational Design of Next-Generation Notch Inhibitors
Computational approaches are integral to the rational design of new and improved Notch inhibitors. These methods leverage structural information and simulation techniques to design molecules with enhanced potency, selectivity, and favorable pharmacological properties kuhes.ac.mw.
Structure-based drug design (SBDD) techniques, including molecular docking and molecular dynamics, are used to design ligands that bind effectively to the target site kuhes.ac.mw. Ligand-based drug design (LBDD) methods utilize information from known active molecules, like this compound, to design new compounds with similar activity profiles kuhes.ac.mw. The development of this compound itself involved a medicinal chemistry program that evolved from an earlier intravenous compound (BMS-906024) to the orally bioavailable form, suggesting a rational design process likely incorporating computational feedback bioworld.comresearchgate.net. Computational methods can also assist in predicting and mitigating potential liabilities, such as off-target effects, which are particularly relevant for pan-Notch inhibitors like this compound that target the widely utilized gamma secretase enzyme newdrugapprovals.orgpnas.org.
Structural Basis for Selectivity and Pan-Inhibition Profile
This compound is characterized as a pan-Notch inhibitor, meaning it inhibits signaling through multiple Notch receptors (Notch 1, 2, 3, and 4) medkoo.commedchemexpress.commedchemexpress.comresearchgate.net. This pan-inhibition profile stems from its mechanism of action: targeting gamma secretase, the enzyme responsible for the final activation cleavage of all four Notch receptors nih.govmedkoo.comnewdrugapprovals.org.
The structural basis for this pan-inhibition lies in the conserved nature of the gamma secretase cleavage site across the different Notch receptors. While there might be subtle differences in the interaction of each Notch receptor with the gamma secretase complex, an inhibitor that effectively blocks the catalytic activity of gamma secretase will broadly impact the processing of all its substrates, including all Notch receptors newdrugapprovals.orgpnas.org.
The selectivity of this compound, in the context of targeting gamma secretase, is relative to other cellular processes. Gamma secretase is known to cleave over 90 other substrates in addition to Notch receptors, which can lead to dose-limiting toxicities observed with some gamma secretase inhibitors pnas.org. Understanding the structural interactions of this compound with the gamma secretase complex, potentially through cryo-electron microscopy structures of gamma secretase bound to inhibitors, can provide insights into how it interacts with the enzyme's active site and how this interaction influences its potency against Notch receptors compared to other substrates researchgate.net. While specific structural data showing this compound bound to gamma secretase were not found, studies on the structural basis of other GSI-gamma secretase interactions provide a framework for understanding the molecular basis of inhibition researchgate.net.
Future Directions and Unresolved Research Questions Regarding Bms 986115
Refining Preclinical Models to Better Reflect Human Disease Heterogeneity
A significant challenge in translating preclinical findings to clinical success lies in the limitations of current preclinical models to fully capture the complexity and heterogeneity of human cancers. While BMS-986115 has shown robust activity in various xenograft models, these models may not adequately represent the full spectrum of genetic alterations, tumor microenvironments, and resistance mechanisms observed in human patients bioworld.com. Future research should focus on developing and utilizing more sophisticated preclinical models that better recapitulate human disease heterogeneity. This includes employing patient-derived xenografts (PDXs) that maintain the characteristics of the original tumor, organoids derived from patient tumors, and genetically engineered mouse models (GEMMs) that mimic specific oncogenic drivers and tumor subtypes. Refining these models will be essential for more accurately predicting clinical responses to this compound and identifying patient populations most likely to benefit from treatment.
Elucidating Mechanisms of Intrinsic and Acquired Resistance to Notch Inhibition
Despite initial responses, the development of intrinsic and acquired resistance remains a major obstacle to the long-term efficacy of Notch inhibitors like this compound. Understanding the underlying mechanisms of resistance is paramount for developing strategies to overcome it. Potential mechanisms of resistance to Notch inhibition may involve the activation of alternative signaling pathways that compensate for Notch blockade, alterations in the expression or activity of downstream Notch effectors, or changes in the tumor microenvironment that promote survival and proliferation independently of Notch signaling. For instance, crosstalk between Notch and other pathways such as Wnt, JAK/STAT, PI3K/AKT, and NF-κB has been observed and could contribute to resistance bohrium.com. Additionally, the oncogene c-Myc, a direct transcriptional target of Notch1, has been shown to rescue the anti-growth effects of Notch inhibition in T-ALL cells, suggesting its potential role in resistance mdpi.com. Future research should employ comprehensive approaches, including genomic, transcriptomic, and proteomic profiling of resistant tumors or cell lines, to identify key molecular players and pathways involved in resistance. This knowledge will be critical for designing rational combination therapies or alternative treatment strategies.
Development of Predictive Preclinical Biomarkers for this compound Efficacy
Identifying biomarkers that can predict patient response to this compound is crucial for patient stratification and optimizing treatment outcomes. While target inhibition of Notch pathway related genes has been observed in clinical trials, more specific and predictive biomarkers are needed researchgate.netnih.gov. Research efforts should focus on identifying molecular markers in tumor tissue or liquid biopsies that correlate with sensitivity or resistance to this compound in preclinical models. This could include specific Notch pathway mutations or alterations, the expression levels of Notch receptors, ligands, or downstream targets, or the activation status of compensatory signaling pathways. The development of robust preclinical biomarkers will facilitate the selection of patients who are most likely to respond to this compound in future clinical trials, thereby enhancing the efficiency of drug development and improving patient care aacrjournals.orgdntb.gov.ua.
Exploration of Novel Combination Strategies and Sequencing Paradigms in Preclinical Settings
Given the complexity of cancer signaling networks and the potential for resistance, combining this compound with other therapeutic agents is a promising strategy to enhance efficacy and overcome resistance. Preclinical studies have demonstrated synergistic activity of this compound with agents such as paclitaxel (B517696) in certain tumor types bioworld.com. Future research should systematically explore novel combination strategies involving this compound and other targeted therapies, chemotherapies, or immunotherapies in relevant preclinical models. This includes investigating combinations with inhibitors of pathways known to crosstalk with Notch, agents that target cancer stem cells, or immunomodulatory agents that can enhance anti-tumor immune responses bohrium.comunife.it. Furthermore, optimizing the sequencing and scheduling of these combination regimens in preclinical studies is essential to identify the most effective treatment paradigms.
Investigating Strategies to Mitigate On-Target, Off-Tissue Effects in Preclinical Models
Gamma-secretase inhibitors (GSIs) like this compound can cause on-target, off-tissue toxicities due to the ubiquitous role of Notch signaling in various normal tissues, particularly in the gut where it affects intestinal epithelial stem cells unife.it. While this section focuses on preclinical research questions, addressing these potential toxicities in preclinical models is vital before clinical translation. Future preclinical studies should investigate strategies to mitigate these off-target effects. This could involve exploring alternative dosing schedules, developing prodrugs that are selectively activated in the tumor microenvironment, or utilizing targeted delivery systems to reduce systemic exposure. Understanding the differential requirements for Notch signaling in tumor cells versus normal tissues in preclinical models can inform strategies to achieve a wider therapeutic window.
Targeting Downstream Notch Transcription Complex Components as an Alternative Strategy to GSIs
While GSIs like this compound inhibit Notch signaling by blocking the cleavage of Notch receptors, an alternative strategy is to target the downstream Notch transcription activation complex (NTC). The NTC is formed by the intracellular domain of Notch (NICD), the transcription factor RBPJ (CSL), and coactivators like Mastermind-like proteins (MAML) mdpi.comnih.gov. Targeting components of this complex could potentially offer greater specificity and overcome resistance mechanisms that arise upstream of the NTC. Preclinical research is exploring inhibitors that disrupt the interaction between NICD and CSL or inhibit the recruitment of coactivators mdpi.comnih.govmjhid.org. Further investigation into the efficacy and potential advantages of targeting the NTC compared to GSI inhibition in relevant preclinical models is warranted.
Development of Non-Invasive Preclinical Tools for Monitoring Notch Pathway Activity
Effective preclinical evaluation of Notch inhibitors like this compound requires robust methods to monitor target engagement and the functional consequences of Notch pathway inhibition in vivo. While tissue biopsies and subsequent analysis of Notch target gene expression (such as Hes1 and cMYC) can provide valuable insights, these methods are invasive nih.govresearchgate.nettandfonline.com. The development of non-invasive preclinical tools would significantly enhance the ability to track the pharmacodynamic effects of this compound over time in living systems, facilitating more efficient dose optimization and efficacy assessment.
Current research in the broader field of Notch inhibition is exploring non-invasive approaches. For instance, exosomes are being investigated as potential non-invasive tools to assess Notch signaling activation in specific cell types, such as hepatic cancer cells researchgate.net. Such approaches could potentially be adapted to monitor systemic or tissue-specific Notch inhibition by compounds like this compound in preclinical models. The identification and validation of circulating biomarkers, measurable in blood or other easily accessible biological fluids, that reliably reflect the activity status of the Notch pathway would represent a significant advancement. These biomarkers could include specific proteins, microRNAs, or other molecular indicators whose levels change predictably upon effective Notch inhibition.
The clinical evaluation of other Notch inhibitors has incorporated biomarker-based approaches for monitoring target engagement, underscoring the importance of such strategies in translational research cellestia.com. Further academic and industry research is needed to identify and validate non-invasive biomarkers specifically applicable to the preclinical assessment of pan-Notch inhibitors like this compound, enabling real-time monitoring of pathway modulation without the need for repeated tissue sampling.
Academic Research Opportunities for Structural Modifications to Enhance Specificity or Reduce Off-Target Interactions
This compound functions as a pan-Notch inhibitor by targeting gamma-secretase, a multiprotein complex responsible for the final cleavage and activation of all four mammalian Notch receptors (Notch1, Notch2, Notch3, and Notch4) medkoo.comnih.govbioworld.comncats.ioinvivochem.cn. While this broad inhibition can be therapeutically beneficial in cancers where multiple Notch paralogs are implicated, it also contributes to off-target effects because gamma-secretase cleaves numerous other substrates in addition to Notch receptors cellestia.comaacrjournals.orggoogle.comnih.gov. These off-target interactions can lead to dose-limiting toxicities, such as severe gastrointestinal issues, which have been observed with pan-GSI inhibitors google.comnih.gov.
Academic research plays a crucial role in exploring structural modifications to enhance the specificity of Notch inhibitors or reduce their undesirable off-target interactions. While this compound itself was developed through a medicinal chemistry program involving structural modifications of an earlier compound to improve pharmacokinetic properties, the challenge of pan-Notch inhibition and GSI-related toxicities remains bioworld.comresearchgate.net.
Opportunities for academic research include:
Designing Notch paralog-specific inhibitors: Although GSIs like this compound inhibit all four Notch receptors, the relative importance of individual Notch paralogs can vary depending on the cancer type or context aacrjournals.org. Structural modifications aimed at selectively inhibiting specific Notch paralogs (e.g., Notch1 or Notch3) over others could potentially maintain anti-tumor efficacy while reducing toxicities associated with inhibiting Notch signaling in healthy tissues where other paralogs play critical roles. This could involve designing molecules that interact preferentially with specific structural features of individual Notch receptors or their associated regulatory proteins, rather than solely targeting the common gamma-secretase cleavage site.
Developing inhibitors of the Notch transcription complex (NTC): Instead of targeting gamma-secretase, an alternative strategy is to inhibit the formation or function of the NTC in the nucleus, which is essential for the transcription of Notch target genes cellestia.com. Small molecules that disrupt the protein-protein interactions within the NTC could offer a different selectivity profile compared to GSIs and potentially circumvent some of the GSI-related off-target effects, such as goblet cell metaplasia cellestia.com. Academic research can explore the structural interfaces of the NTC components to design novel inhibitors.
Utilizing structural biology and computational approaches: High-resolution structural information of gamma-secretase, individual Notch receptors, and the NTC can inform structure-based drug design efforts. Computational modeling and simulations can predict how structural modifications to compounds like this compound might affect their binding affinity and specificity for gamma-secretase versus other substrates, or their interaction with specific Notch paralogs or NTC components.
Exploring novel chemical scaffolds: Academic laboratories are well-positioned to discover and investigate novel chemical scaffolds that interact with the Notch pathway at different points or with different mechanisms than existing GSIs. This could lead to the identification of compounds with improved specificity profiles.
Investigating allosteric modulation: Instead of directly blocking the active site of gamma-secretase, academic research could explore compounds that bind to allosteric sites on the complex or on Notch receptors, modulating their activity or processing in a more specific manner.
The pursuit of more specific Notch inhibitors through structural modifications is a critical area of academic research with the potential to yield compounds with improved therapeutic windows and reduced toxicity compared to current pan-Notch GSIs like this compound.
Q & A
Q. What is the mechanistic rationale for targeting Notch signaling with BMS-986115 in adenoid cystic carcinoma (ACC)?
this compound is a gamma-secretase inhibitor (GSI) that blocks Notch pathway activation by preventing cleavage of Notch receptors, which are often dysregulated in ACC. Preclinical studies suggest Notch mutations (e.g., activating NOTCH1 alterations) drive tumorigenesis in ACC, making pathway inhibition a therapeutic priority. Phase II trials (e.g., NCT03691207) focus on ACC patients with Notch mutations, using objective response rate (ORR) as the primary endpoint to validate this mechanism .
Q. How were dose-limiting toxicities (DLTs) and maximum tolerated dose (MTD) defined in Phase I trials of this compound?
In the Phase I trial (NCT01986218), DLTs were assessed during the first treatment cycle (28 days) and included Grade ≥3 adverse events (AEs) attributable to BMS-986114. MTD was determined via a 3+3 dose-escalation design, balancing toxicity and efficacy. Published results identified gastrointestinal toxicity (e.g., diarrhea) and fatigue as common DLTs, informing dosing schedules for subsequent trials .
Q. What methodological challenges arise when evaluating ORR in Phase II trials for ACC (NCT03691207)?
ACC tumors are often indolent, requiring long-term follow-up to distinguish true drug-induced responses from natural disease variability. Trial designs incorporate RECIST criteria with centralized radiology review to standardize ORR assessment. Additionally, correlative biomarker studies (e.g., Notch mutation status) are used to stratify responders, addressing heterogeneity in ACC biology .
Advanced Research Questions
Q. How can preclinical models address discrepancies between in vitro efficacy and clinical outcomes of this compound?
Preclinical studies using patient-derived xenografts (PDXs) or 3D organoids with Notch mutations may better replicate tumor-stroma interactions and drug resistance mechanisms. For example, compensatory activation of alternative pathways (e.g., PI3K/AKT) observed in vitro could be tested in vivo to guide combination therapies. Methodologically, integrating pharmacodynamic biomarkers (e.g., Notch intracellular domain [NICD] levels) in these models enhances translational relevance .
Q. What statistical approaches are suitable for analyzing multi-arm Phase Ib trials (e.g., NCT01653470) combining this compound with chemotherapy?
Multi-arm trials require adaptive designs to compare safety/efficacy across regimens (e.g., this compound + paclitaxel vs. + carboplatin). Bayesian hierarchical models or toxicity-efficacy trade-off analyses (e.g., EffTox) can optimize dose selection while accounting for heterogeneous AE profiles. Subgroup analyses based on Notch mutation status should be pre-specified to avoid Type I errors in small cohorts .
Q. How do resistance mechanisms to this compound differ between solid tumors and hematologic malignancies?
In solid tumors (e.g., ACC), resistance often involves upregulation of non-canonical Notch signaling or epithelial-mesenchymal transition (EMT). In T-cell malignancies, loss of Notch-dependent differentiation may drive relapse. Comparative transcriptomic profiling of post-treatment biopsies and functional CRISPR screens can identify context-specific resistance pathways, guiding salvage therapies .
Q. What methodologies validate Notch pathway inhibition as a surrogate endpoint in this compound trials?
Surrogate endpoints (e.g., NICD suppression) require correlation with clinical outcomes (OS/PFS) using Prentice criteria. In NCT03691207, serial tumor biopsies and plasma ctDNA analysis are used to quantify NICD reduction. However, spatial heterogeneity in Notch activity within tumors necessitates multi-region sampling to ensure reliability .
Data Contradiction and Synthesis
Q. How to reconcile conflicting safety profiles of this compound across Phase I trials?
Discrepancies in AE rates (e.g., NCT01986218 vs. NCT01653470) may stem from differences in patient populations (e.g., prior therapies) or combination regimens. Meta-analyses using individual participant data (IPD) can adjust for confounding variables. For instance, chemotherapy-backbone trials show higher hematologic toxicity, whereas monotherapy trials emphasize gastrointestinal AEs .
Q. What explains the limited published results from combination therapy trials (e.g., NCT01653470)?
The absence of published data may reflect negative efficacy outcomes or strategic prioritization of monotherapy development (e.g., ACCURITY trial). Researchers should consult ClinicalTrials.gov for updated statuses and contact study sponsors for unreported data. Cross-trial comparisons with other GSIs (e.g., nirogacestat) may provide indirect insights .
Methodological Recommendations
- Biomarker-Driven Enrollment : Prioritize ACC patients with confirmed Notch mutations via next-generation sequencing (NGS) to enhance trial signal detection .
- Pharmacodynamic Monitoring : Use serial ctDNA analysis to dynamically assess Notch pathway suppression and adapt dosing .
- Combination Therapy Design : Preclinical synergy studies with PI3K or Hedgehog inhibitors may mitigate resistance mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
